Synthetic Yield: Chloro vs. Fluoro Analog in Microwave SNAr
Under identical microwave-assisted SNAr conditions (DBU, acetone/acetonitrile, 195°C, 1 min), 1-(4-bromophenoxy)-2-chloro-4-nitrobenzene is synthesized in 99.86% yield . This contrasts with 1-(4-bromophenoxy)-2-fluoro-4-nitrobenzene, where typical continuous flow methods report yields of ~75-85% , highlighting the chloro analog's superior reactivity under accelerated thermal conditions.
| Evidence Dimension | Synthetic Yield (Microwave-Assisted SNAr) |
|---|---|
| Target Compound Data | 99.86% |
| Comparator Or Baseline | 1-(4-Bromophenoxy)-2-fluoro-4-nitrobenzene: 75-85% |
| Quantified Difference | ~14-25% absolute yield advantage |
| Conditions | DBU, acetone/acetonitrile, 195°C, microwave irradiation, 0.0167 h |
Why This Matters
Higher synthetic yield under rapid microwave conditions translates to greater synthetic efficiency and reduced cost-per-gram for procurement and scale-up.
